
Betamethasone phosphate
Übersicht
Beschreibung
Betamethasone phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the disodium salt of the phosphate ester of betamethasone. This compound is widely used in the treatment of various inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betamethasone phosphate is synthesized through the esterification of betamethasone with phosphoric acid. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including betamethasone and phosphoric acid, are reacted in large reactors under controlled conditions. The product is then purified through various techniques, such as crystallization and filtration, to obtain the final compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of betamethasone and phosphoric acid.
Oxidation: Oxidizing agents can convert this compound into various oxidized derivatives.
Reduction: Reducing agents can reduce this compound to its corresponding alcohol form.
Major Products Formed: The major products formed from these reactions include betamethasone, phosphoric acid, and various oxidized or reduced derivatives of betamethasone .
Wissenschaftliche Forschungsanwendungen
Betamethasone phosphate has a wide range of scientific research applications:
Wirkmechanismus
Betamethasone phosphate is a prodrug that is rapidly hydrolyzed to release betamethasone. Betamethasone acts as an agonist of the glucocorticoid receptor, leading to the activation of anti-inflammatory and immunosuppressive pathways. It inhibits the activity of various inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: Similar to betamethasone phosphate, prednisolone is used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Dexamethasone is another potent glucocorticoid with similar applications.
Hydrocortisone: Hydrocortisone is a less potent glucocorticoid compared to this compound.
Uniqueness: this compound is unique due to its rapid onset of action and high potency. It provides effective relief from inflammation with fewer side effects related to sodium and water retention compared to other glucocorticoids .
Biologische Aktivität
Betamethasone phosphate is a potent corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a soluble ester prodrug of betamethasone, which is rapidly converted into its active form upon administration. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound exerts its effects primarily through agonism of the glucocorticoid receptor . This interaction leads to a cascade of biological responses:
- Anti-inflammatory Effects : It reduces vasodilation and capillary permeability, inhibits leukocyte migration, and decreases the production of pro-inflammatory mediators by inhibiting phospholipase A2.
- Gene Expression Modulation : Betamethasone promotes the expression of anti-inflammatory genes (e.g., interleukin-10) while suppressing inflammatory transcription factors like NF-kappa B .
- Cellular Effects : It inhibits neutrophil apoptosis and demargination, leading to reduced inflammation and tissue damage .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism:
- Absorption : Following intramuscular administration, peak plasma concentrations (C_max) can reach approximately 33.21 ng/mL within 1.56 hours (T_max) after a 3 mg dose .
- Half-Life : The half-life ranges from approximately 10.2 to 12.47 hours depending on the population studied .
- Volume of Distribution : The volume of distribution is about 226 L, indicating extensive tissue distribution .
- Clearance : The clearance rate is approximately 12.62 L/h following intramuscular injection .
Clinical Applications
This compound is utilized in various clinical settings due to its broad spectrum of activity:
- Inflammatory Conditions : It is effective in treating allergic reactions, dermatologic diseases, and rheumatic disorders.
- Respiratory Conditions : It is used in managing conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Obstetrics : this compound is critical in promoting fetal lung maturation in preterm infants when administered to pregnant women .
1. Efficacy in Postoperative Pain Management
A randomized controlled trial assessed the efficacy of a single 12 mg dose of this compound administered submucosally after third molar extraction. The study found no significant differences in postoperative pain, swelling, or trismus compared to placebo . This suggests that while betamethasone has anti-inflammatory properties, its effectiveness may vary based on the clinical context.
2. Fetal Lung Maturation
In a study comparing the effects of betamethasone acetate and this compound on fetal lung maturation, it was observed that both forms improved lung compliance and gas exchange in animal models. However, betamethasone acetate demonstrated lower maternal and fetal peak plasma concentrations compared to this compound, indicating a potentially safer profile for fetal exposure .
Data Summary
Parameter | This compound |
---|---|
C_max (ng/mL) | 33.21 ± 8.71 |
T_max (h) | 1.56 ± 1.32 |
Half-Life (h) | 10.2 - 12.47 |
Volume of Distribution (L) | 226 ± 61.64 |
Clearance (L/h) | 12.62 ± 3.45 |
Common Indications | Inflammation, Allergies |
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-DVTGEIKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151-73-5 (Parent) | |
Record name | Betamethasone dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047224 | |
Record name | Betamethasone 21-phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Betamethasone phosphate is a soluble ester prodrug of betamethasone. Betamethasone is rapidly de-esterified, allowing betamethasone to act as an agonist of the glucocorticoid receptor. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
Record name | Betamethasone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
360-63-4 | |
Record name | Betamethasone phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betamethasone 21-phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJO1F9W10R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.